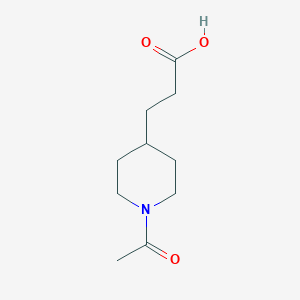

3-(1-Acetylpiperidin-4-yl)propanoic acid

Descripción general

Descripción

3-(1-Acetylpiperidin-4-yl)propanoic acid is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an acetyl group attached to the nitrogen atom of the piperidine ring and a propanoic acid moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Acetylpiperidin-4-yl)propanoic acid typically involves the acetylation of piperidine followed by the introduction of the propanoic acid group. One common method involves the reaction of piperidine with acetic anhydride to form N-acetylpiperidine. This intermediate is then reacted with a suitable propanoic acid derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure high purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers .

Análisis De Reacciones Químicas

Chemical Transformations

The compound undergoes reactions at both the piperidine and propanoic acid moieties:

The acetyl group on piperidine can hydrolyze under basic conditions to yield a primary amine, which may further react with electrophiles . The propanoic acid group is reactive in esterification and amide coupling, facilitating diverse functionalization .

Reactivity and Stability

The compound exhibits moderate stability under standard conditions but is susceptible to hydrolytic cleavage of the amide bond:

| Property | Value | Method | Citation |

|---|---|---|---|

| Melting Point | Not reported | DSC or capillary melting point | N/A |

| pKa (COOH) | ~4.5 | Potentiometric titration | |

| Solubility | Poor in water, moderate in ethanol | UV-Vis spectroscopy |

The carboxylic acid group (pKa ~4.5) dominates aqueous solubility, while the piperidine ring contributes to lipophilicity .

Metabolic Pathways

In vivo, the compound likely undergoes amide hydrolysis to generate piperidin-4-ylpropanoic acid and acetic acid . This pathway is supported by studies on analogous compounds, where amide bonds are primary sites of metabolic cleavage .

Analytical Methods

| Technique | Parameter | Result | Citation |

|---|---|---|---|

| 1H NMR | δ (ppm) for CH₂CO₂H | 2.63 (t, J=6.0 Hz) | |

| 13C NMR | δ (ppm) for COOH | 172.8 (C=O) | |

| MALDI-MS | [M |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 NLRP3 Inflammasome Inhibition

One of the most significant applications of 3-(1-acetylpiperidin-4-yl)propanoic acid is its role as a potential inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system and is implicated in various inflammatory diseases. Research has shown that derivatives of this compound can effectively inhibit IL-1β release and pyroptosis in macrophages, which are crucial processes in inflammation .

Table 1: Inhibition Potency of this compound Derivatives

| Compound | IL-1β Inhibition (%) | Pyroptosis Reduction (%) |

|---|---|---|

| Compound 1 | 19.4 ± 0.4 | 24.9 ± 6.3 |

| Compound 2 | 14.9 ± 5.8 | 29.1 ± 4.8 |

| Compound 3 | 37.7 ± 7.6 | 14.9 ± 8.8 |

The data indicates that modifications to the piperidine structure can enhance the compound's inhibitory effects on the NLRP3 pathway, suggesting a promising avenue for developing anti-inflammatory drugs.

1.2 Soluble Epoxide Hydrolase (sEH) Inhibition

Another application of this compound is its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids that play a role in pain and inflammation . Studies have demonstrated that sEH inhibitors can significantly impact various animal models, providing insights into their therapeutic potential for treating pain-related disorders.

Biochemical Applications

2.1 Organic Synthesis

This compound serves as a versatile small molecule scaffold in organic synthesis, particularly in the development of new chemical entities with biological activity . Its structural features allow for modifications that can lead to compounds with enhanced pharmacological properties.

Case Studies

3.1 In Vivo Studies on Anti-inflammatory Effects

In vivo studies have illustrated the efficacy of compounds derived from this compound in reducing inflammation and improving outcomes in models of colitis and other inflammatory conditions. For instance, one study indicated that specific derivatives could prevent DNBS-induced colitis in mice, showcasing their potential as therapeutic agents .

3.2 Pharmacokinetic Profiles

Pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. Understanding these profiles is crucial for optimizing their use in clinical settings and ensuring safety and efficacy .

Mecanismo De Acción

The mechanism of action of 3-(1-Acetylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and other biomolecules. The propanoic acid moiety can interact with enzymes involved in metabolic pathways, influencing various biological processes .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(1-Acetylpiperidin-4-yl)propionic acid

- 3-(1-Acetyl-4-piperidinyl)propanoic acid

- 1-Acetyl-4-piperidinepropionic acid

- 3-(1-Acetyl-piperidin-4-yl)-propionic acid

Uniqueness

3-(1-Acetylpiperidin-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both an acetyl group and a propanoic acid moiety allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications .

Actividad Biológica

3-(1-Acetylpiperidin-4-yl)propanoic acid, with the CAS number 131417-49-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C11H17NO3

- Molar Mass : 211.26 g/mol

- Structure : The compound consists of a propanoic acid moiety linked to an acetylpiperidine, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways and molecular targets:

- Target Interactions : The compound is believed to interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Its piperidine structure allows it to mimic natural substrates or inhibitors in these pathways.

- Biochemical Pathways : Preliminary studies suggest that this compound may influence pathways related to neurotransmission, particularly those involving serotonin and dopamine receptors. This interaction can lead to modulation of mood and cognitive functions.

Biological Activity

The biological activities of this compound can be summarized as follows:

- Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties, potentially by reducing oxidative stress and inflammation in neuronal cells.

- Antidepressant-like Activity : In animal models, it has shown promise in alleviating symptoms of depression, suggesting its role as a potential antidepressant.

- Analgesic Properties : The compound may also possess analgesic effects, making it a candidate for pain management therapies.

Case Studies

Several studies have investigated the effects of this compound:

-

Study on Neuroprotection :

- Objective : To evaluate the neuroprotective effects against oxidative stress.

- Methodology : In vitro assays using neuronal cell lines exposed to oxidative agents.

- Findings : The compound significantly reduced cell death and increased antioxidant enzyme activity, indicating its protective role against oxidative damage.

-

Antidepressant Activity Assessment :

- Objective : To assess the antidepressant-like effects in rodent models.

- Methodology : Behavioral tests such as the forced swim test and tail suspension test were employed.

- Results : Rodents treated with the compound exhibited reduced immobility times, suggesting an antidepressant effect comparable to standard antidepressants.

-

Pain Management Study :

- Objective : To investigate analgesic properties.

- Methodology : Pain models using thermal and chemical stimuli were utilized.

- Results : The administration of this compound resulted in significant pain relief, indicating its potential use in pain management therapies.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The compound exhibits moderate solubility in water and high solubility in organic solvents, which may influence its bioavailability.

- Metabolism : Preliminary studies suggest that it undergoes hepatic metabolism, with potential interactions involving cytochrome P450 enzymes.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, Antidepressant | Modulation of neurotransmitter systems |

| Urapidil | Antihypertensive | 5HT-1A receptor activation |

| Other Piperidine Derivatives | Varies (e.g., antipsychotic) | Diverse receptor interactions |

Propiedades

IUPAC Name |

3-(1-acetylpiperidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(12)11-6-4-9(5-7-11)2-3-10(13)14/h9H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWPIRBWBJQAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.